6,7-dimethoxy-2-methyl-1-pyridin-3-yl-3,4-dihydro-1H-isoquinoline
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Overview
Description
6,7-Dimethoxy-2-methyl-1-pyridin-3-yl-3,4-dihydro-1H-isoquinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. The presence of methoxy groups and a pyridine ring in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-2-methyl-1-pyridin-3-yl-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-methyl-3-pyridinecarboxaldehyde and 6,7-dimethoxy-1-tetralone, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-2-methyl-1-pyridin-3-yl-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .
Scientific Research Applications
6,7-Dimethoxy-2-methyl-1-pyridin-3-yl-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6,7-dimethoxy-2-methyl-1-pyridin-3-yl-3,4-dihydro-1H-isoquinoline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Neferine: A bisbenzylisoquinoline alkaloid with similar structural features.
Berberine: Another isoquinoline alkaloid known for its medicinal properties.
Papaverine: An opium alkaloid with vasodilatory effects.
Uniqueness: 6,7-Dimethoxy-2-methyl-1-pyridin-3-yl-3,4-dihydro-1H-isoquinoline is unique due to its specific combination of methoxy groups and a pyridine ring, which confer distinct chemical reactivity and potential biological activities compared to other isoquinolines .
Properties
IUPAC Name |
6,7-dimethoxy-2-methyl-1-pyridin-3-yl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-19-8-6-12-9-15(20-2)16(21-3)10-14(12)17(19)13-5-4-7-18-11-13/h4-5,7,9-11,17H,6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLYXGXVTMEQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3=CN=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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